Cas no 1394042-22-8 (4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride)

4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride
- 4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride
-
- インチ: 1S/C10H14N2O.ClH/c1-8-6-10(12-13-8)7-9-2-4-11-5-3-9;/h6-7,11H,2-5H2,1H3;1H
- InChIKey: BPBUZIOWNJKOEI-UHFFFAOYSA-N
- SMILES: C(=C1CCNCC1)C1C=C(C)ON=1.Cl
4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM413537-1g |
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride |
1394042-22-8 | 95%+ | 1g |
$1660 | 2023-03-27 | |
Enamine | EN300-110011-10.0g |
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride |
1394042-22-8 | 95% | 10g |
$7927.0 | 2023-06-10 | |
Chemenu | CM413537-250mg |
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride |
1394042-22-8 | 95%+ | 250mg |
$837 | 2023-03-27 | |
Chemenu | CM413537-100mg |
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride |
1394042-22-8 | 95%+ | 100mg |
$593 | 2023-03-27 | |
Chemenu | CM413537-500mg |
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride |
1394042-22-8 | 95%+ | 500mg |
$1303 | 2023-03-27 | |
Enamine | EN300-110011-1g |
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride |
1394042-22-8 | 95% | 1g |
$1844.0 | 2023-10-27 | |
Enamine | EN300-110011-5g |
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride |
1394042-22-8 | 95% | 5g |
$5345.0 | 2023-10-27 | |
A2B Chem LLC | AV46596-100mg |
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride |
1394042-22-8 | 95% | 100mg |
$708.00 | 2024-04-20 | |
Aaron | AR01A168-50mg |
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride |
1394042-22-8 | 95% | 50mg |
$699.00 | 2025-02-08 | |
Aaron | AR01A168-250mg |
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride |
1394042-22-8 | 95% | 250mg |
$1281.00 | 2025-02-08 |
4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride 関連文献
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochlorideに関する追加情報
Introduction to 4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride (CAS No. 1394042-22-8)
4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1394042-22-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic derivatives characterized by its unique structural framework, which combines a piperidine ring with an oxazole moiety. The presence of a methylidene group at the 4-position of the piperidine ring and a methyl-substituted oxazole at the 5-position introduces distinct electronic and steric properties, making it a promising candidate for further exploration in drug discovery and development.
The structural composition of 4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride is meticulously designed to enhance its pharmacological potential. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, is known for its ability to interact with biological targets in various ways. In this compound, the 5-methyl substitution on the oxazole ring not only influences its electronic distribution but also modulates its binding affinity to potential receptors. The piperidine moiety, on the other hand, is a common pharmacophore in many bioactive molecules due to its ability to adopt multiple conformations and interact favorably with biological systems.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to delve deeper into the interactions of 4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride with biological targets. These studies have highlighted the compound's potential as an allosteric modulator, capable of binding to sites distinct from traditional pharmacophoric regions on proteins. Such allosteric interactions are increasingly recognized as key mechanisms in drug action, offering new avenues for therapeutic intervention. The hydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for in vitro and in vivo studies.
In the realm of medicinal chemistry, the synthesis of 4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride represents a sophisticated blend of organic synthesis techniques. The introduction of the oxazole ring into the piperidine scaffold requires precise control over reaction conditions to ensure high yield and purity. Researchers have employed multi-step synthetic routes involving cyclization reactions, nucleophilic substitutions, and functional group transformations to construct this complex molecule. The development of efficient synthetic methodologies is crucial for scaling up production and conducting extensive pharmacological evaluations.
The pharmacological profile of 4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride has been preliminarily investigated in several preclinical studies. These investigations have revealed intriguing properties that warrant further exploration. For instance, the compound has demonstrated moderate affinity for certain neurotransmitter receptors, suggesting potential applications in central nervous system (CNS) disorders. Additionally, its interaction with enzymes involved in metabolic pathways has been explored, indicating possible therapeutic benefits in managing metabolic diseases.
One of the most compelling aspects of 4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride is its structural diversity, which allows for extensive chemical modifications to optimize its pharmacological properties. Researchers have experimented with various substituents on both the piperidine and oxazole rings to fine-tune bioactivity. These modifications have led to the discovery of analogs with enhanced potency, selectivity, and pharmacokinetic profiles. Such structural diversification is a cornerstone of modern drug discovery efforts aimed at developing novel therapeutics with improved efficacy and reduced side effects.
The role of 4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride in addressing unmet medical needs remains an active area of research. Ongoing studies are focused on elucidating its mechanism of action at a molecular level, identifying potential off-target effects, and assessing its safety profile in animal models. These efforts are essential for translating preclinical findings into clinical applications and bringing new treatments to patients suffering from various diseases.
The integration of high-throughput screening (HTS) technologies has accelerated the process of identifying promising compounds like 4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride. HTS allows researchers to rapidly test thousands of compounds against diverse biological targets, enabling the identification of hits with favorable pharmacological properties. Subsequent structure-based drug design approaches leverage computational tools to optimize these hits into lead compounds ready for further development.
The future prospects for 4-(5-methyl-1,2-oxazol-3-ylmethylidenepiperidine hydrochloride are bright, with several research groups worldwide exploring its potential in various therapeutic areas. As our understanding of biological systems continues to evolve, so too will our ability to design molecules that interact selectively with disease-causing targets. The combination of innovative synthetic strategies with advanced computational modeling holds promise for unlocking the full therapeutic potential of this compound.
1394042-22-8 (4-(5-methyl-1,2-oxazol-3-yl)methylidenepiperidine hydrochloride) Related Products
- 1820580-73-1((4R,5S)-4-amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride)
- 2097932-62-0(N-2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl-1-4-(trifluoromethyl)phenylmethanesulfonamide)
- 2229496-57-3(tert-butyl N-2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate)
- 1468435-30-4(2-(propan-2-yloxy)methylpentane-1-sulfonyl chloride)
- 2137670-78-9(5-(2-Methylpropyl)-1,2,3,6-tetrahydropyridin-3-ol)
- 2377609-87-3(4-Bis(N-Boc)amino-3-fluorophenylboronic acid)
- 1804486-66-5(Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate)
- 2138157-48-7(Methanone, cyclobutyl-2,6-diazaspiro[3.5]non-6-yl-)
- 5670-51-9(Cyclohexanecarbonitrile, 1-methyl-2-oxo-)
- 2680797-05-9(benzyl N-(6-cyanopyrimidin-4-yl)-N-methylcarbamate)




